molecular formula C7H10N6O B11493206 [4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide

[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B11493206
M. Wt: 194.19 g/mol
InChI Key: XYHOTYSUJGVPNS-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and a cyanamide group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of cyanamide with a suitable triazine derivative. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine and methanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The cyanamide group can participate in condensation reactions with other compounds, forming new chemical bonds and structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as water or dimethyl sulfoxide, at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide: This compound has two dimethylamino groups instead of one, which can affect its reactivity and applications.

    [4-(Dimethylamino)-6-chloro-1,3,5-triazin-2-yl]cyanamide: The presence of a chloro group instead of a methoxy group can lead to different chemical properties and reactivity.

Uniqueness

[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10N6O

Molecular Weight

194.19 g/mol

IUPAC Name

[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide

InChI

InChI=1S/C7H10N6O/c1-13(2)6-10-5(9-4-8)11-7(12-6)14-3/h1-3H3,(H,9,10,11,12)

InChI Key

XYHOTYSUJGVPNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC#N)OC

Origin of Product

United States

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